![molecular formula C26H18N4O8S2 B15009441 1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B15009441.png)
1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring multiple functional groups, including nitrophenyl, sulfanyl, and pyrrolidine-2,5-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the reaction of 4-nitrothiophenol with maleic anhydride to form an intermediate, which is then reacted with an aromatic amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, while the sulfanyl groups can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, including oxidative stress responses and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
BNPS-skatole: A bromoindole derivative with similar sulfanyl and nitrophenyl groups.
N-bromosuccinimide: Used for selective cleavage of peptide bonds, similar to the cleavage reactions involving 3-[(4-NITROPHENYL)SULFANYL] derivatives.
Uniqueness
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H18N4O8S2 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)sulfanyl-1-[3-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H18N4O8S2/c31-23-13-21(39-19-8-4-15(5-9-19)29(35)36)25(33)27(23)17-2-1-3-18(12-17)28-24(32)14-22(26(28)34)40-20-10-6-16(7-11-20)30(37)38/h1-12,21-22H,13-14H2 |
Clave InChI |
LKKATPRHLATMJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=CC=C(C=C4)[N+](=O)[O-])SC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


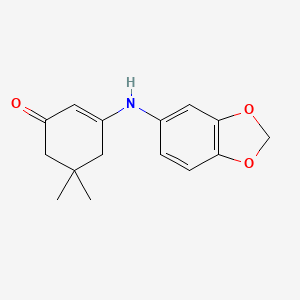
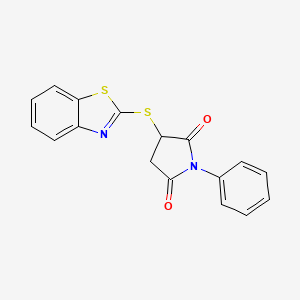
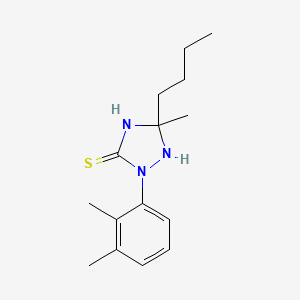
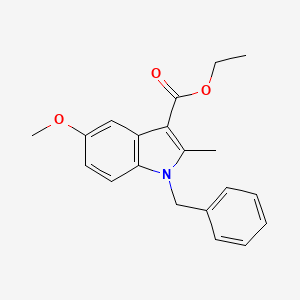
![4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009382.png)
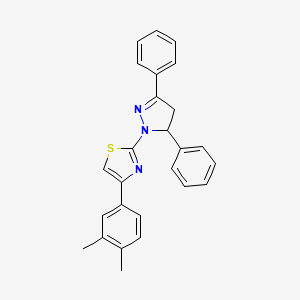
ethanenitrile](/img/structure/B15009393.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B15009413.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15009419.png)
![Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate](/img/structure/B15009427.png)
![(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15009429.png)
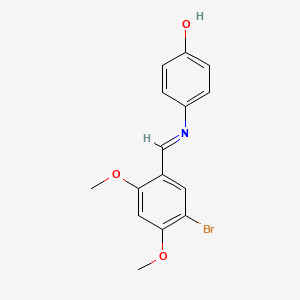
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B15009447.png)
